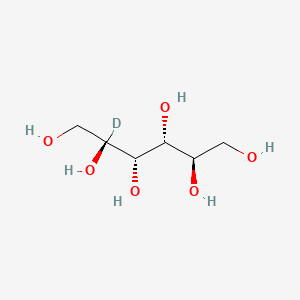
D-Glucitol-2-d
Descripción general
Descripción
D-Glucitol, also known as Sorbitol or D-Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by the reduction of glucose, which changes the converted aldehyde group (−CHO) to a primary alcohol group (−CH2OH) . Most sorbitol is made from potato starch, but it is also found in nature, for example in apples, pears, peaches, and prunes .
Synthesis Analysis
Sorbitol may be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . Glucose reduction is the first step of the polyol pathway of glucose metabolism, and is implicated in multiple diabetic complications . The mechanism involves a tyrosine residue in the active site of aldehyde reductase .Molecular Structure Analysis
The molecular formula of D-Glucitol is C6H14O6 . Its IUPAC name is (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol . The 3D structure of D-Glucitol can be viewed using Java or Javascript .Chemical Reactions Analysis
The hydrolysis and hydrogenation of cellobiose (4-O-β-d-glucopyranosyl-d-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (d-glucitol) .Physical And Chemical Properties Analysis
D-Glucitol is a white crystalline powder with a density of 1.49 g/cm3 . It has a melting point of 94–96 °C . It is soluble in water with a solubility of 2350 g/L .Aplicaciones Científicas De Investigación
1. Diagnostic Applications in Diabetes Mellitus
A significant application of D-Glucitol, specifically 1,5-anhydro-D-glucitol, is in the diagnosis of diabetes mellitus. Yabuuchi et al. (1989) developed a method for determining 1,5-anhydro-D-glucitol in plasma using pyranose oxidase, which can help in diagnosing diabetes. The method offers simplicity and quickness compared to traditional gas-liquid chromatographic methods and is highly specific for 1,5-anhydro-D-glucitol (Yabuuchi et al., 1989).
2. Structural and Conformational Analysis
Research by Schouten et al. (1998) into the conformational polymorphism of D-sorbitol (D-glucitol) revealed insights into the crystal and molecular structures of D-glucitol hydrates. Their study demonstrated the unique conformational characteristics of D-glucitol, which can be critical in understanding its behavior in various applications (Schouten et al., 1998).
3. Biological Properties and Medical Research
The study of DPP-IV-resistant N-glucitol analogues of hormones like glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide by Green et al. (2005) highlights D-glucitol's potential in medical research. Their work contributes to understanding the cellular and biological properties of these hormones, offering potential avenues for anti-diabetic treatments (Green et al., 2005).
4. Inhibition Studies for Antibacterial and Antifungal Agents
Bearne and Blouin (2000) investigated the inhibition of Escherichia coli glucosamine-6-phosphate synthase by analogues of D-glucitol, highlighting its potential use in developing antibacterial and antifungal agents. The study underscores the importance of D-glucitol derivatives in inhibiting critical enzymes in pathogenic organisms (Bearne & Blouin, 2000).
5. Cardiovascular Disease Prediction
Watanabe et al. (2011) explored the predictive value of serum 1,5-anhydro-D-glucitol levels for cardiovascular disease. Their research in a Japanese cohort study suggests that measuring serum 1,5-AG levels can be instrumental in detecting individuals, especially men, at higher risk for cardiovascular diseases (Watanabe et al., 2011).
6. Conformational Analysis in Solution
Hoffman et al. (1990) conducted a 1H NMR assignment and conformational analysis of glucitol, comparing it with maltitol. Their work provides valuable insights into the preferred conformations and chemical behavior of glucitol in solution, which can have implications in various research and application fields (Hoffman et al., 1990).
7. Application in Drug Development and Diabetes Therapy
The role of glucitol in diabetes therapy and drug development is significant. Studies like the one by Matschinsky (2009) assessing glucokinase activators, where glucitol plays a role, contribute to new therapeutic approaches in diabetes treatment (Matschinsky, 2009).
8. Neurological Applications
Research into neurological applications of D-glucitol derivatives includes the study of metabolic pathways in disorders like schizophrenia. Moghaddam and Javitt (2012) discussed how disturbances in glutamate-mediated neurotransmission, where D-glucitol analogues may play a role, are documented in schizophrenia and related neuropsychiatric disorders (Moghaddam & Javitt, 2012).
9. Biotechnological Applications
The chemical modification of D-glucans, a group to which D-glucitol is related, has been studied for its enhanced biological activities. Kagimura et al. (2015) reviewed the biological and technological potential of chemically modified D-glucans, including D-glucitol, highlighting their use in various biotechnological applications (Kagimura et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JNHZOBAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
![2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B1484686.png)


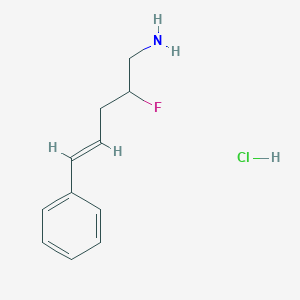

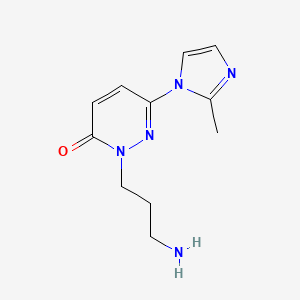
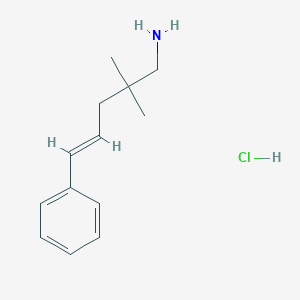
![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
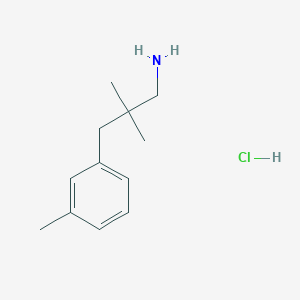
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)